5HT2bR Binding Affinity: Competitive Potency Against Known Antagonists
3-(2-Morpholinoethyl)-1,1-diphenylurea exhibits a 5HT2bR binding affinity (IC50 = 22 nM) that is 1.5-fold more potent than the reference antagonist 5-HT2B antagonist-1 (IC50 = 33.4 nM) [1], but less potent than the highly optimized compound 19c (IC50 = 1.09 nM) [2]. This intermediate potency offers a unique balance for mechanistic studies where ultra-high affinity may complicate interpretation of dynamic receptor interactions [1].
| Evidence Dimension | 5HT2bR Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | 5-HT2B antagonist-1: 33.4 nM; Compound 19c: 1.09 nM |
| Quantified Difference | 1.5-fold more potent than 5-HT2B antagonist-1; 20-fold less potent than 19c |
| Conditions | In vitro radioligand binding assay; human 5HT2bR |
Why This Matters
This intermediate potency provides a distinct pharmacological profile suitable for target validation studies requiring balanced receptor engagement without excessive affinity that may complicate functional assays.
- [1] PMC. Table 1. 5HT2bR binding activity. IC50 = 22±9.0 nM. MedChemExpress. 5-HT2B antagonist-1. IC50 = 33.4 nM. View Source
- [2] Synthesis and Biological Evaluation of Peripheral 5HT2B Antagonists for Liver Fibrosis. Compound 19c showed robust in vitro activity with an IC50 value of 1.09 nM. View Source
